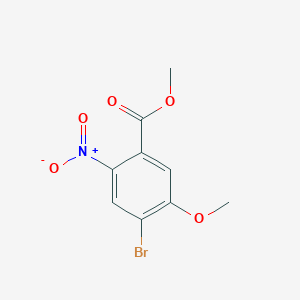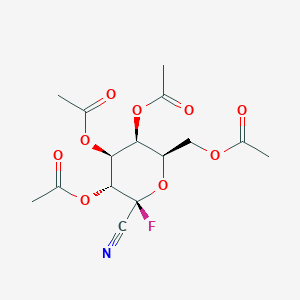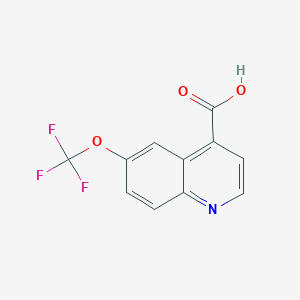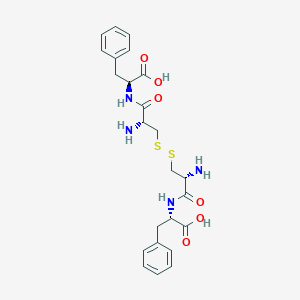
(H-Cys-Phe-OH)2
Übersicht
Beschreibung
The compound (H-Cys-Phe-OH)2, also known as L-cystinyl-bis-phenylalanine, is a polypeptide that can be identified through peptide screening. This compound is characterized by the presence of a disulfide bond between two cysteine residues and phenylalanine residues. It has a molecular formula of C24H30N4O6S2 and a molecular weight of 534.65 g/mol .
Wissenschaftliche Forschungsanwendungen
(H-Cys-Phe-OH)2 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide interactions and disulfide bond formation.
Biology: Employed in protein interaction studies and functional analysis.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of peptide-based materials and biotechnological applications
Wirkmechanismus
Target of Action
It’s known that cysteine and phenylalanine, the constituent amino acids of this compound, play crucial roles in various biological processes . Cysteine is involved in the formation of disulfide bonds, which are essential for the structural stability of many proteins . Phenylalanine, on the other hand, is a precursor to several neurotransmitters and can influence various neural processes .
Mode of Action
It’s known that cysteine can undergo redox reactions, forming disulfide bonds, which are crucial for protein structure and function . Phenylalanine, being a hydrophobic amino acid, can contribute to the stability of proteins by participating in hydrophobic interactions .
Biochemical Pathways
Cysteine is known to be involved in various redox reactions and can influence the function of several proteins . Phenylalanine is a precursor to several neurotransmitters, including dopamine, norepinephrine, and epinephrine, and thus can influence various neural pathways .
Pharmacokinetics
Peptides generally exhibit poor oral bioavailability due to their susceptibility to enzymatic degradation and poor permeability across the intestinal epithelium .
Result of Action
The formation of disulfide bonds by cysteine can influence the structural stability and function of various proteins . Phenylalanine, being a precursor to several neurotransmitters, can influence various neural processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (H-Cys-Phe-OH)2. Factors such as pH, temperature, and the presence of other molecules can influence the stability of the compound and its ability to interact with its targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (H-Cys-Phe-OH)2 typically involves the formation of a disulfide bond between two cysteine residues. This can be achieved through the oxidation of cysteine residues in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is carried out under mild conditions to prevent the degradation of the peptide .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), where the peptide is assembled step-by-step on a solid support. This method allows for the efficient production of peptides with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(H-Cys-Phe-OH)2 undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be reduced to form two free thiol groups.
Reduction: The disulfide bond can be oxidized to form a more stable disulfide linkage.
Substitution: The phenylalanine residues can undergo substitution reactions with various reagents
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various electrophiles and nucleophiles
Major Products Formed
Oxidation: Formation of free thiol groups.
Reduction: Formation of a stable disulfide linkage.
Substitution: Formation of substituted phenylalanine derivatives
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(H-Cys-Ala-OH)2: Similar structure but with alanine residues instead of phenylalanine.
(H-Cys-Tyr-OH)2: Contains tyrosine residues instead of phenylalanine.
(H-Cys-Gly-OH)2: Glycine residues replace phenylalanine
Uniqueness
(H-Cys-Phe-OH)2 is unique due to the presence of phenylalanine residues, which contribute to its distinct chemical and biological properties. The aromatic side chain of phenylalanine allows for unique interactions with other molecules, making it valuable in various research applications .
Eigenschaften
IUPAC Name |
2-[[2-amino-3-[[2-amino-3-[(1-carboxy-2-phenylethyl)amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O6S2/c25-17(21(29)27-19(23(31)32)11-15-7-3-1-4-8-15)13-35-36-14-18(26)22(30)28-20(24(33)34)12-16-9-5-2-6-10-16/h1-10,17-20H,11-14,25-26H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUJPPNUQZDHNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CSSCC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O6S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62130-80-7 | |
| Record name | N-(2-Amino-3-((2-amino-3-((1-carboxy-2-phenylethyl)amino)-3-oxopropyl)dithio)propanoyl)phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062130807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC333713 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333713 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


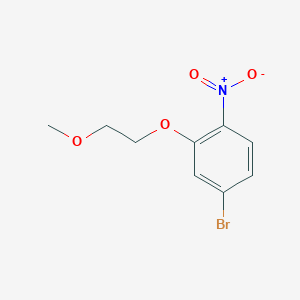
![tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate](/img/structure/B1445950.png)
![Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1445952.png)
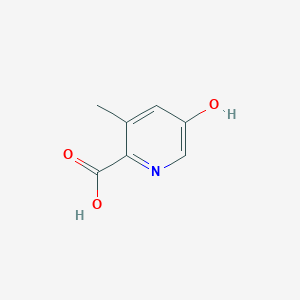
![Methyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy-]-ethyl-carbamic acid tert-butyl ester](/img/structure/B1445954.png)


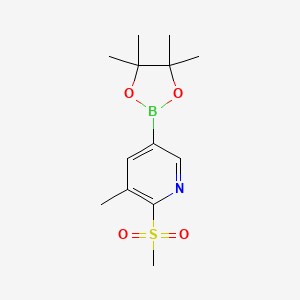
![6-Bromo-7-methylimidazo[1,5-a]pyridine](/img/structure/B1445959.png)

